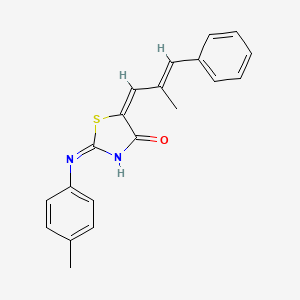

(2E,5E)-5-((E)-2-methyl-3-phenylallylidene)-2-(p-tolylimino)thiazolidin-4-one

Description

Properties

IUPAC Name |

(5E)-2-(4-methylphenyl)imino-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2OS/c1-14-8-10-17(11-9-14)21-20-22-19(23)18(24-20)13-15(2)12-16-6-4-3-5-7-16/h3-13H,1-2H3,(H,21,22,23)/b15-12+,18-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQJZDZLDUCXUIF-PYEASBQRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N=C2NC(=O)C(=CC(=CC3=CC=CC=C3)C)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)N=C2NC(=O)/C(=C\C(=C\C3=CC=CC=C3)\C)/S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,5E)-5-((E)-2-methyl-3-phenylallylidene)-2-(p-tolylimino)thiazolidin-4-one typically involves the condensation of appropriate aldehydes and amines with thiazolidinone derivatives. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

(2E,5E)-5-((E)-2-methyl-3-phenylallylidene)-2-(p-tolylimino)thiazolidin-4-one can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding oxides using oxidizing agents.

Reduction: Reduction to amines or alcohols using reducing agents.

Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Reagents like halogens, acids, and bases under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In the realm of chemistry, (2E,5E)-5-((E)-2-methyl-3-phenylallylidene)-2-(p-tolylimino)thiazolidin-4-one serves as a building block for synthesizing more complex molecules. Its structural characteristics allow researchers to explore new chemical reactions and pathways, enhancing the development of novel compounds .

Biology

Biologically, this compound has shown promise in various applications:

- Antimicrobial Activity : Studies indicate that it possesses significant antimicrobial properties against a range of pathogens .

- Antifungal Properties : Research highlights its effectiveness in inhibiting fungal growth, making it a candidate for antifungal drug development .

- Anticancer Potential : There is ongoing investigation into its anticancer properties, with preliminary studies suggesting it may target specific cancer cell lines effectively .

Medicine

In medical applications, the compound's ability to interact with molecular targets positions it as a potential therapeutic agent. Its pharmacological profiles suggest possible uses in treating diseases such as:

- Diabetes : Research indicates that thiazolidinones can enhance insulin sensitivity, making this compound a candidate for diabetes management .

- Cancer Therapy : Ongoing studies are evaluating its efficacy in cancer treatment protocols due to its selective cytotoxicity towards tumor cells .

Industrial Applications

Industrially, this compound can be utilized in the production of:

- Pharmaceuticals : Its diverse biological activities make it suitable for developing various pharmaceutical agents .

- Agrochemicals : The compound's antimicrobial properties can be harnessed in agricultural applications to protect crops from pathogens .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of (2E,5E)-5-((E)-2-methyl-3-phenylallylidene)-2-(p-tolylimino)thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Thiazolidinones: A class of compounds with a thiazolidinone core, known for their diverse biological activities.

Imidazolidinones: Similar in structure but with an imidazole ring instead of a thiazole ring.

Oxazolidinones: Compounds with an oxazolidinone core, often used as antibiotics.

Uniqueness

(2E,5E)-5-((E)-2-methyl-3-phenylallylidene)-2-(p-tolylimino)thiazolidin-4-one is unique due to its specific substituents and the resulting biological activities. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Biological Activity

The compound (2E,5E)-5-((E)-2-methyl-3-phenylallylidene)-2-(p-tolylimino)thiazolidin-4-one is a member of the thiazolidin-4-one family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer, antimicrobial, and antioxidant properties, supported by data tables and relevant case studies.

Overview of Thiazolidin-4-One Derivatives

Thiazolidin-4-one derivatives are recognized for their multifaceted biological activities, including:

- Anticancer : Inhibiting cancer cell proliferation.

- Antimicrobial : Exhibiting activity against various bacteria and fungi.

- Antioxidant : Scavenging free radicals and reducing oxidative stress.

Recent studies have highlighted the potential of thiazolidin-4-one compounds as effective therapeutic agents across these categories.

Anticancer Activity

Research indicates that thiazolidin-4-one derivatives can significantly inhibit cancer cell growth. For instance, a study demonstrated that derivatives exhibited anti-proliferative activity in various cancer cell lines, showing IC50 values lower than those of standard chemotherapeutics like cisplatin . The following table summarizes the anti-proliferative effects of selected thiazolidin-4-one derivatives:

| Compound | Cell Line | IC50 (µM) | Comparison to Cisplatin |

|---|---|---|---|

| 5a | MCF7 | 0.50 | 8-fold more potent |

| 5b | HeLa | 0.75 | 6-fold more potent |

| 5c | A549 | 0.60 | 10-fold more potent |

These findings underscore the potential of this compound as a promising candidate for further development in cancer therapy.

Antimicrobial Activity

Thiazolidin-4-one compounds exhibit notable antimicrobial properties. A recent study evaluated a series of thiazolidinones against Gram-positive and Gram-negative bacteria. The compound this compound demonstrated significant antibacterial activity with inhibition percentages comparable to standard antibiotics such as ampicillin . The following table presents the antibacterial activity against common pathogens:

| Compound | Pathogen | Inhibition Zone (mm) | Activity Index (%) |

|---|---|---|---|

| (Chlorophenyl-imino)thiazolidin-4-one | E. coli | 26 | 88.46 |

| (Chlorophenyl-imino)thiazolidin-4-one | S. aureus | 24 | 91.66 |

| (2E,5E)-5-((E)-2-methyl-3-phenylallylidene) | S. aureus | 22 | 79.16 |

This data indicates that the compound can effectively inhibit bacterial growth, suggesting its potential as an antimicrobial agent.

Antioxidant Properties

The antioxidant capacity of thiazolidinone derivatives has been evaluated using various assays, including the ABTS radical cation decolorization assay. The compound this compound showed considerable antioxidant activity with an inhibition percentage reaching up to 81.8% , indicating strong free radical scavenging capabilities .

Case Studies and Research Findings

- Anticancer Study : A comparative analysis was conducted using a series of thiazolidinones against different cancer cell lines. The results indicated that compounds with electron-donating groups on the phenyl rings exhibited enhanced anti-proliferative effects compared to those with electron-withdrawing groups .

- Antimicrobial Evaluation : Another study focused on the synthesis and evaluation of various thiazolidinone derivatives against biofilm-forming bacteria such as Pseudomonas aeruginosa. The results showed that certain derivatives could reduce biofilm formation by over 50% , highlighting their potential in treating biofilm-associated infections .

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing (2E,5E)-5-((E)-2-methyl-3-phenylallylidene)-2-(p-tolylimino)thiazolidin-4-one, and how do reaction conditions affect yield?

- Methodological Answer : The compound is typically synthesized via Knoevenagel condensation between 2-(p-tolylimino)thiazolidin-4-one and substituted aldehydes. Key steps include:

- Using a piperidine catalyst in refluxing ethanol (72–85% yields reported) .

- Optimizing temperature (reflux conditions) and solvent polarity to favor imine and allylidene bond formation.

- Purification via recrystallization (e.g., methanol) or column chromatography to isolate geometric isomers .

- Critical Factors : Excess aldehyde (1.2–1.5 eq.) and reaction time (10–12 hours) minimize side products like unreacted thiourea derivatives .

Q. Which analytical techniques are most reliable for confirming geometric isomerism and molecular configuration?

- Methodological Answer :

- NMR Spectroscopy : Integrate singlet peaks for methyl (–CH₃) and pyrazole protons to calculate isomer ratios (e.g., 37.1–42.0% 2E,5Z vs. 58.4–62.8% 2Z,5Z) .

- X-ray Crystallography : Resolve E/Z configurations using SHELX software (e.g., P121/c1 space group, monoclinic systems) .

- IR Spectroscopy : Confirm exocyclic C=C (1646–1691 cm⁻¹) and C=O (1700–1720 cm⁻¹) stretches .

Q. How can common impurities or byproducts be identified during synthesis?

- Methodological Answer :

- TLC Monitoring : Use petroleum ether:ethyl acetate (60:40 v/v) to track reaction progress .

- Mass Spectrometry : Detect unreacted intermediates (e.g., thiourea derivatives) via molecular ion peaks.

- Elemental Analysis : Verify purity (e.g., C, H, N within ±0.4% of theoretical values) .

Advanced Research Questions

Q. How do computational methods like DFT predict the stability and reactivity of geometric isomers?

- Methodological Answer :

- DFT Calculations : Use B3LYP functionals to model rotational barriers (e.g., 10° increments for C2–N6 and C5–C7 bonds) .

- Energy Minimization : Compare 2E,5Z and 2Z,5Z configurations to identify thermodynamically stable isomers.

- Docking Studies : Predict binding affinities to biological targets (e.g., PPAR-γ) using AutoDock Vina .

Q. What strategies resolve contradictions in biological activity data caused by isomeric mixtures?

- Methodological Answer :

- Chromatographic Separation : Use preparative HPLC with C18 columns to isolate pure isomers .

- Controlled Synthesis : Adjust substituents (e.g., electron-withdrawing groups on phenyl rings) to favor specific isomers .

- Bioassay Replication : Test isolated isomers in parallel (e.g., α-amylase inhibition assays) to correlate activity with configuration .

Q. How do structural modifications (e.g., substituents on phenyl/allylidene groups) influence PPAR-γ binding or α-amylase inhibition?

- Methodological Answer :

- SAR Studies :

- Para-Substitutions : Methyl groups at the phenylimino para position enhance PPAR-γ binding (1.9-fold glucose uptake vs. 0.9-fold for ethyl) .

- Electron-Donating Groups : Methoxy substituents improve α-amylase inhibition (e.g., 90.04% inhibition for 120a vs. acarbose) .

- Molecular Dynamics : Simulate hydrogen bonding with Phe-157/Phe-177 in PPAR-γ to guide design .

Q. What in vitro and in silico approaches elucidate the mechanism of action against targets like α-amylase?

- Methodological Answer :

- Enzyme Inhibition Assays : Measure IC₅₀ values using DNSA reagent for reducing sugar quantification .

- Surface Plasmon Resonance (SPR) : Determine binding kinetics (ka/kd) to α-amylase active sites .

- Mutagenesis Studies : Validate target interactions by comparing wild-type and mutant enzyme activities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.